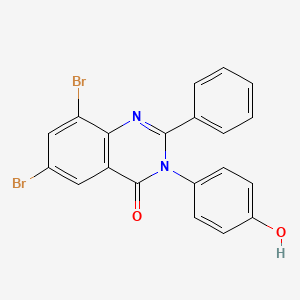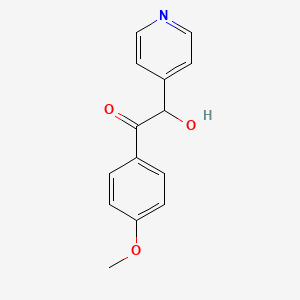
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a hydroxy group, a methoxy-substituted phenyl ring, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by reduction and hydrolysis steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one depends on its specific biological target. In general, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one: Lacks the pyridinyl group, which may affect its biological activity.
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group in a different position, potentially leading to different interactions and activities.
Uniqueness
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a methoxy-substituted phenyl ring and a pyridinyl group provides a distinct set of properties that can be exploited in various applications.
Propriétés
Numéro CAS |
87532-39-6 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-hydroxy-1-(4-methoxyphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H13NO3/c1-18-12-4-2-10(3-5-12)13(16)14(17)11-6-8-15-9-7-11/h2-9,14,17H,1H3 |
Clé InChI |
ODEZCCSLRNDOFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(C2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


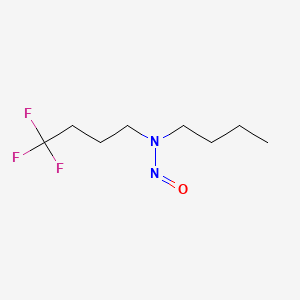
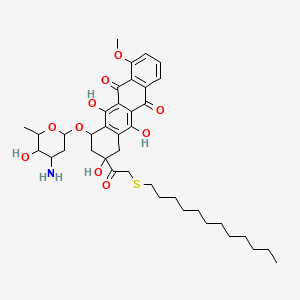
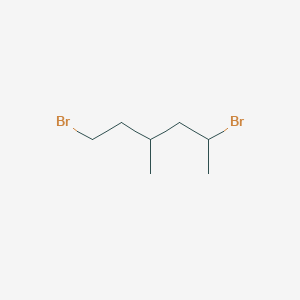
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
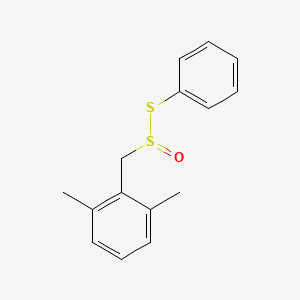
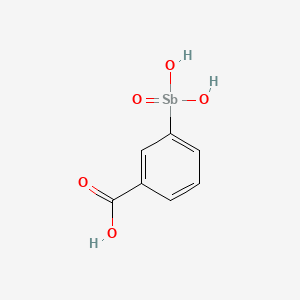
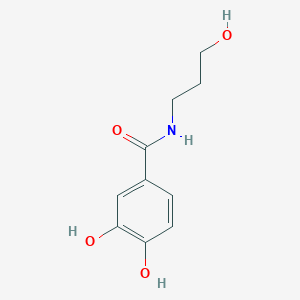
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
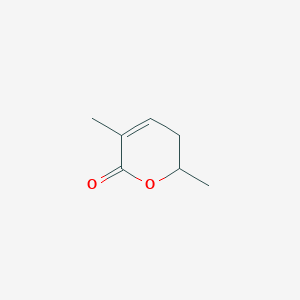
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
